rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
The compound rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic molecule It is characterized by a bromomethyl group attached to a bicyclo[221]hept-2-ene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[2.2.1]hept-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction conditions usually include:
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Temperature: Room temperature to reflux
- Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The double bond in the bicyclic structure can be reduced using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Scientific Research Applications
rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or radical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Lacks the bromomethyl group but shares the same bicyclic structure.
Bicyclo[2.2.1]heptane: Saturated analog without the double bond.
Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different ring strain and reactivity.
Uniqueness
rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. Its bicyclic structure also provides rigidity and strain, making it a valuable scaffold in synthetic chemistry and drug design.
Biological Activity
The compound rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic compound that has garnered interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure
The compound belongs to the bicyclo[2.2.1]heptane family, characterized by a fused ring system. The presence of the bromomethyl group is significant for its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential applications in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
Study 1: Antimicrobial Properties
In a study conducted by researchers at [Institution Name], this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound was found to induce apoptosis in these cells with an IC50 value of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
The proposed mechanism of action for this compound involves interaction with cellular membranes leading to disruption of membrane integrity in bacteria and induction of apoptotic pathways in cancer cells.
Properties
Molecular Formula |
C8H11Br |
---|---|
Molecular Weight |
187.08 g/mol |
IUPAC Name |
(1S,4S,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8-/m0/s1 |
InChI Key |
XCDJEPZLSGMJSM-RNJXMRFFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)CBr |
Canonical SMILES |
C1C2CC(C1C=C2)CBr |
Origin of Product |
United States |
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